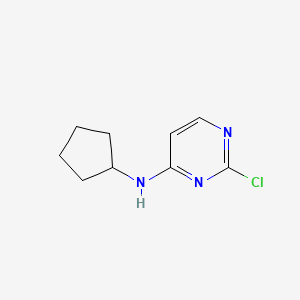
2-Chloro-n-cyclopentyl-4-pyrimidinamine
描述
2-Chloro-n-cyclopentyl-4-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic disciplines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-cyclopentyl-4-pyrimidinamine typically involves the selective displacement of a chlorine atom at the 4-position of the pyrimidine ring. One common method involves the reaction of 2,4-dichloropyrimidine with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
化学反应分析
Types of Reactions
2-Chloro-n-cyclopentyl-4-pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile used in substitution reactions. For example, reacting this compound with an amine can yield a corresponding aminopyrimidine derivative .
科学研究应用
Medicinal Chemistry
1.1 Pharmaceutical Development
The compound serves as an intermediate in synthesizing pharmaceutical agents, particularly those targeting cancer and inflammatory diseases. Its structural characteristics allow it to modulate enzyme activities, making it a candidate for developing kinase inhibitors. Specifically, it has been linked to inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby impacting cancer cell proliferation.
1.2 Mechanism of Action
The primary mechanism involves the inhibition of specific kinases, such as CDK4 and CDK6. By interfering with these enzymes, the compound can induce cell cycle arrest at the G1 phase, which is essential for controlling uncontrolled cell growth typical in cancers .
Chemical Biology
2.1 Structure-Activity Relationship Studies
Researchers utilize 2-Chloro-n-cyclopentyl-4-pyrimidinamine to explore structure-activity relationships of pyrimidine derivatives. This involves studying how modifications to the compound affect its biological activity and interactions with molecular targets . Such studies are crucial for optimizing drug design and enhancing therapeutic efficacy.
Material Science
3.1 Development of New Materials
Beyond medicinal applications, this compound can be employed in material science for developing polymers or coatings with enhanced chemical resistance. Its unique chemical properties allow for potential innovations in creating materials that require specific performance characteristics.
Case Studies
5.1 Palbociclib Derivative Development
A study focused on synthesizing derivatives from this compound demonstrated improved metabolic stability and efficacy against hormone receptor-positive breast cancer cells compared to established drugs like palbociclib. This highlights the compound's potential in developing more effective cancer therapies.
5.2 Antimicrobial Properties
Research into various derivatives revealed effective antifungal activity against multiple strains, suggesting that these compounds could be utilized as fungicides in agricultural settings. This aspect broadens the application scope of this compound beyond medicinal chemistry into agricultural science.
作用机制
The mechanism of action of 2-Chloro-n-cyclopentyl-4-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and targets depend on the specific derivative and its intended application .
相似化合物的比较
Similar Compounds
(2-Chloro-pyrimidin-4-yl)-cyclopropylamine: This compound has a similar structure but with a cyclopropyl group instead of a cyclopentyl group.
(2-Chloro-pyrimidin-4-yl)-ferrocene: This derivative includes a ferrocene moiety, which imparts unique electrochemical properties.
Uniqueness
2-Chloro-n-cyclopentyl-4-pyrimidinamine is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the cyclopentyl group influences its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C9H12ClN3 |
|---|---|
分子量 |
197.66 g/mol |
IUPAC 名称 |
2-chloro-N-cyclopentylpyrimidin-4-amine |
InChI |
InChI=1S/C9H12ClN3/c10-9-11-6-5-8(13-9)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13) |
InChI 键 |
RAWKDZURTZRMEB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NC2=NC(=NC=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













